molecular formula C9H12ClN3O B15224449 N-(5-Chloropyridazin-3-yl)pivalamide

N-(5-Chloropyridazin-3-yl)pivalamide

Cat. No.: B15224449
M. Wt: 213.66 g/mol
InChI Key: MXCQRGKDQVTANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloropyridazin-3-yl)pivalamide: is an organic compound with the molecular formula C9H12ClN3O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloropyridazin-3-yl)pivalamide typically involves the reaction of 5-chloropyridazine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloropyridazin-3-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(5-Chloropyridazin-3-yl)pivalamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison: N-(5-Chloropyridazin-3-yl)pivalamide is unique due to its specific substitution pattern on the pyridazine ring. This substitution influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

N-(5-chloropyridazin-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H12ClN3O/c1-9(2,3)8(14)12-7-4-6(10)5-11-13-7/h4-5H,1-3H3,(H,12,13,14)

InChI Key

MXCQRGKDQVTANY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=CC(=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.